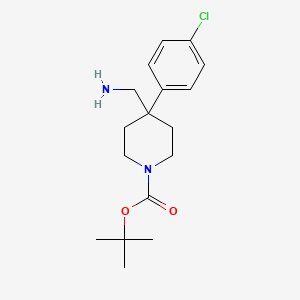

1-(Prop-2-en-1-yl)cyclopropane-1-sulfonamide

概要

説明

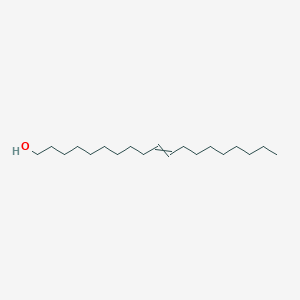

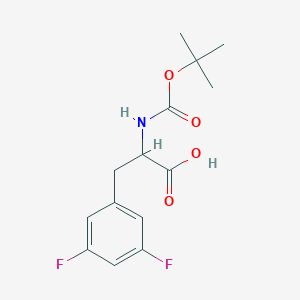

“1-(Prop-2-en-1-yl)cyclopropane-1-sulfonamide” is a chemical compound that contains a cyclopropane ring, a sulfonamide group, and a prop-2-en-1-yl (allyl) group . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the formation of the cyclopropane ring, followed by the introduction of the sulfonamide and allyl groups .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the three-membered cyclopropane ring, which is known for its angle strain and reactivity . The sulfonamide group could potentially participate in hydrogen bonding, while the allyl group could undergo reactions typical of alkenes .Chemical Reactions Analysis

The cyclopropane ring in this compound could undergo ring-opening reactions under certain conditions . The allyl group could participate in reactions such as the allylic bromination or oxidation . The sulfonamide group is typically stable under a variety of conditions, but could be hydrolyzed under strongly acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the sulfonamide group could increase its polarity and potentially its solubility in polar solvents . The cyclopropane ring could contribute to its reactivity .科学的研究の応用

Synthesis and Catalysis

Ytterbium(III) triflate has been utilized to catalyze the ring opening of substituted 1-cyclopropyl-2-propyn-1-ols with sulfonamides, paving the way for the efficient synthesis of conjugated enynes. This process is notable for its straightforward operation, moderate to good yields, and regioselective manner under mild conditions (Rao et al., 2009). Similarly, the Sc(OTf)3-catalyzed (3 + 2)-annulation of donor-acceptor cyclopropanes and ynamides has been described, leading to cyclopentene sulfonamides with good to excellent yield and high diastereoselectivity (Mackay et al., 2014).

Synthesis of Polyalkylated Cyclopropane Derivatives

Cyclopropane serves as a fundamental structural element in a variety of compounds and is used as an intermediate in the synthesis of more functionalized cyclic and acyclic alkanes. Recent methods have been developed for the enantioselective synthesis of cyclopropanes, with innovations in the preparation of enantiomerically enriched disubstituted cyclopropanes (Abramovitch et al., 2008).

Organocatalyzed Cyclopropanation

Novel aryl sulfonamides derived from (2S)-indoline-2-carboxylic acid have been developed and utilized as organocatalysts. These catalysts facilitate reactions between α,β-unsaturated aldehydes and sulfur ylides, leading to cyclopropane products with enantiomeric excesses of up to 99% (Hartikka et al., 2007).

Mechanistic Studies and Cyclopropanation Reactions

The AlCl3-promoted formal [2 + 3]-cycloaddition of 1,1-cyclopropanes with readily available N-benzylic sulfonamides has been explored, offering a unique mechanism and a high-yielding procedure to afford highly functionalized Indane derivatives (Zhu et al., 2014). Additionally, the solvolysis of cyclopropane in sulfuric acid solutions has been investigated, leading to insights into protonated cyclopropane intermediates and their role in solvolytic reactions (Baird & Aboderin, 1964).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-prop-2-enylcyclopropane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S/c1-2-3-6(4-5-6)10(7,8)9/h2H,1,3-5H2,(H2,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQLQQPTXRBSHPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1(CC1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Prop-2-en-1-yl)cyclopropane-1-sulfonamide | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[4-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine](/img/structure/B3149172.png)

![{[4-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine](/img/structure/B3149180.png)

![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butan-2-yl)amine](/img/structure/B3149183.png)

![2-[(4-Phenoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3149197.png)

![Tert-butyl 4-[4-(trifluoromethyl)pyrimidin-2-YL]piperazine-1-carboxylate](/img/structure/B3149223.png)

![Methyl 3-([(9h-fluoren-9-ylmethoxy)carbonyl]amino)propanoate](/img/structure/B3149267.png)